molecular formula C9H9ClO2 B1351253 Methyl 3-Chloro-4-methylbenzoate CAS No. 56525-63-4

Methyl 3-Chloro-4-methylbenzoate

Cat. No. B1351253
CAS RN: 56525-63-4
M. Wt: 184.62 g/mol
InChI Key: KTFQDZCNPGFKAH-UHFFFAOYSA-N
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Description

Methyl 3-Chloro-4-methylbenzoate is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol . The compound appears as a pale-yellow to yellow-brown or orange solid or liquid .


Molecular Structure Analysis

The InChI code for Methyl 3-Chloro-4-methylbenzoate is 1S/C9H9ClO2/c1-6-3-4-7 (5-8 (6)10)9 (11)12-2/h3-5H,1-2H3 . Its InChI key is KTFQDZCNPGFKAH-UHFFFAOYSA-N . The canonical SMILES structure is CC1=C (C=C (C=C1)C (=O)OC)Cl .


Physical And Chemical Properties Analysis

Methyl 3-Chloro-4-methylbenzoate is a white or colorless to almost white or almost colorless powder to lump to clear liquid . It has a melting point of 28 °C and a boiling point of 107 °C/7 mmHg .

Scientific Research Applications

1. Structural and Crystallization Studies

Methyl 3-Chloro-4-methylbenzoate has been a subject of interest in structural and crystallization studies. Research has explored the crystallization behavior and structural similarities between chloro/methyl structural counterparts like o-toluic acid (o-methylbenzoic acid) and o-chlorobenzoic acid. These studies have yielded insights into the hydrogen-bonded structures, polymorphism, and the impact of chloro and methyl groups on the stability and crystallization of compounds (Polito et al., 2008).

2. Supramolecular Chemistry

The compound has been utilized in the synthesis of organic acid–base salts, leading to the formation of supramolecular associations. This has implications for understanding charge-assisted hydrogen bonds and other noncovalent interactions in crystal structures, contributing to the field of supramolecular chemistry and crystal engineering (Khalib et al., 2014).

3. Environmental and Microbial Studies

Methyl 3-Chloro-4-methylbenzoate has been studied in environmental contexts, particularly in the degradation of chloro- and methyl-substituted benzoic acids. Research involving genetically modified microorganisms like Pseudomonas sp. has demonstrated the potential for complete mineralization of compounds, highlighting the relevance of such compounds in biodegradation and environmental remediation (Müller et al., 2000).

4. Material Science and Polymer Research

In material science and polymer research, the compound has contributed to understanding the properties of various materials. Studies involving polyaniline doped by benzoic acid and substituted benzoic acids have shed light on conductivity, thermal stability, and other properties, underlining the compound's significance in the development of advanced materials (Amarnath & Palaniappan, 2005).

Safety And Hazards

Methyl 3-Chloro-4-methylbenzoate has been classified with the signal word 'Warning’ . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 3-chloro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFQDZCNPGFKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384243
Record name Methyl 3-Chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Chloro-4-methylbenzoate

CAS RN

56525-63-4
Record name Methyl 3-Chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-chloro-4-methylbenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-methylbenzoic acid (20 g, 117 mmol) in MeOH (200 mL) was added dropwise thionyl chloride (25.6 mL, 352 mmol) at 0° C. with stirring. The mixture was stirred at room temperature for 5 days. The reaction was concentrated. The residue was dissolved in EA (500 mL), washed with 10% Na2CO3 (250 mL×2), water (250 mL) and brine (250 mL), dried over Na2SO4, filtered and concentrated to afford product as a yellow solid (20.8 g, 96%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GH Stempel Jr, C Greene, R Rongone… - Journal of the …, 1951 - ACS Publications
2, 3-Dichloro-, 3-chloro-4-methyl-and 3, 5-dichloro-«-methylstyrene havebeen synthesized and are reported here for the first time. 3-Methyl-4-chloro-, 3, 4-dichloro-and 3, 4-dimethyl-a-…
Number of citations: 10 pubs.acs.org
SK Cheng - 2009 - Citeseer
… of a compound with the mass of methyl 3-chloro-4-methylbenzoate post 1040 coulombs (… The peak at 9.678 minutes was assigned methyl 3-chloro-4methylbenzoate (Discussion); …
Number of citations: 3 citeseerx.ist.psu.edu
TS Khaibulova, IA Boyarskaya, E Larionov… - Molecules, 2014 - mdpi.com
A thorough mechanistic study on cobalt-catalysed direct methoxycarbonylation reactions of chlorobenzenes in the presence of methyl oxirane on a wide range of substrates, including …
Number of citations: 16 www.mdpi.com
A Naganawa, T Matsui, M Ima, K Yoshida… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acids and 4-({2-[isobutyl(1,3-thiazol-2-ylsulfonyl)amino]phenoxy}methyl)benzoic acids were …
Number of citations: 20 www.sciencedirect.com
AAA Mohammed - 2021 - search.proquest.com
β-Diketones are 1, 3-dicarbonyl compounds containing two carbonyl compounds separated by a methylene carbon. This functional diketo group is found in natural sources and can be …
Number of citations: 3 search.proquest.com
Y Oh, H Jung, H Kim, J Baek, J Jun, H Cho… - International Journal of …, 2021 - mdpi.com
… When the 2-chloro-4-tert- butyldimethylsilyl oxybenzyloxy group (synthesized in two steps from methyl 3-chloro-4-methylbenzoate; Supplementary S2) was employed as R 2 , further …
Number of citations: 3 www.mdpi.com

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